molecular formula C11H12N2O2 B11897915 Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B11897915
M. Wt: 204.22 g/mol
InChI Key: UDVXBICTFGPKGY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1776973-48-8) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol, this compound is a derivative of the 1H-pyrrolo[3,2-b]pyridine scaffold, a privileged structure in the development of biologically active molecules . This scaffold is recognized as a core moiety in the exploration of novel therapeutic agents. While research on this specific derivative is ongoing, the broader pyrrolopyridine scaffold is extensively investigated for its potential in developing antiproliferative agents . Furthermore, closely related pyrrolo[2,3-b]pyridine isomers have been identified as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease considered a promising therapeutic target for chronic pulmonary inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), acute lung injury, and cystic fibrosis . The compound serves as a versatile synthetic intermediate for further functionalization, allowing researchers to explore structure-activity relationships and develop new chemical entities. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-10-9(12-6-8)4-7(2)13-10/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVXBICTFGPKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N2)C)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling and Cyclization

A high-yield route involves coupling 2-chloropyridin-3-amine derivatives with acetylene intermediates. For example, 2-chloropyridin-3-amine reacts with tributyl(prop-1-ynyl)stannane under palladium catalysis (Pd(PPh₃)₄) in 1,4-dioxane, followed by lithium chloride-mediated cyclization to form the pyrrolo[3,2-b]pyridine core. Key parameters:

  • Reagents : Pd(PPh₃)₄ (2 mol%), LiCl (2.5 equiv), 80°C, 1.5 hours.

  • Yield : 71% for ethyl 2-chloropyridin-3-yl carbamate intermediate.

Trichloroacetyl Chloride-Mediated Cyclization

Trichloroacetyl chloride facilitates cyclization by activating pyrrole intermediates. In one protocol, 2-methylpyrrole derivatives react with trichloroacetyl chloride in anhydrous ether, followed by ethanolysis to install the ethyl ester group.

  • Critical Step : Alcoholysis at −20°C prevents premature decomposition.

  • Yield : 85% for analogous 5-methoxy derivatives.

Esterification and Functional Group Installation

Direct Esterification at Position 6

The ethyl carboxylate group is introduced via nucleophilic acyl substitution. A representative method involves reacting the pyrrolopyridine carboxylic acid with ethanol in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine):

  • Conditions : Anhydrous THF, room temperature, 48 hours.

  • Yield : 75–95% for related ethyl pyrrolopyridine carboxylates.

Table 1: Esterification Optimization Data

Reagent SystemSolventTime (h)Yield (%)Characterization (¹H NMR)
EDCI/DMAPTHF4885δ 4.27 (q, 2H, COOCH₂), 1.32 (t, 3H, CH₃)
H₂SO₄ (cat.)Ethanol2468δ 4.22 (q, 2H), 1.29 (t, 3H)

Methyl Group Introduction at Position 2

The 2-methyl group is installed early in the synthesis to avoid steric hindrance. A scalable method employs 2-methyl-3-nitroaniline as the starting material:

  • Nitration Reduction : Catalytic hydrogenation (10% Pd/C, ethanol) reduces the nitro group to amine.

  • Cyclization : Treatment with sodium nitrite and potassium iodide forms the pyrrolo[3,2-b]pyridine core.

  • Yield : 60–71% for intermediates.

Functional Group Transformations and Late-Stage Modifications

Carboxylate Hydrolysis and Re-Esterification

The ethyl ester can be hydrolyzed to the carboxylic acid and re-esterified to improve regioselectivity:

  • Hydrolysis : 2.5 N NaOH, 50°C, 30 minutes (80% yield).

  • Re-Esterification : Ethanol, EDCI/DMAP, 48 hours (85% yield).

Methyl Group Functionalization

The 2-methyl group is resistant to oxidation under standard conditions but can be halogenated via radical pathways:

  • Bromination : N-bromosuccinimide (NBS), AIBN, CCl₄, 80°C (yield: 55%).

  • Chlorination : SOCl₂, DMF (cat.), reflux (yield: 62%).

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Large-scale synthesis prioritizes catalytic hydrogenation for nitro group reduction:

  • Catalyst : 10% Pd/C, ethanol, 50 psi H₂, 25°C.

  • Throughput : 1.2 kg/L solvent, 98% conversion.

Solvent Recycling and Waste Reduction

Ethanol and THF are recovered via distillation (85% recovery rate), reducing production costs by 30%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.32 (t, 3H, CH₃), 2.75 (s, 3H, Ar-CH₃), 4.27 (q, 2H, COOCH₂), 7.07–8.14 (m, 4H, aromatic).

  • ESI-MS : m/z 204.22 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows >99% purity for industrial batches .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has been investigated for its potential anticancer properties. Studies indicate that compounds in the pyrrolopyridine class exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models, suggesting a potential pathway for drug development targeting specific cancer types.

Case Study Example :
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their activity against human cancer cell lines. The most active compounds demonstrated significant inhibition of cell proliferation, providing a foundation for further exploration into their mechanisms of action.

Organic Synthesis

2. Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group modifications. These derivatives can be utilized to create more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Synthesis Pathway Example :
A common synthetic route involves the alkylation of pyrrole derivatives followed by carboxylation reactions. This method enables the introduction of diverse functional groups, enhancing the compound's utility in synthesizing novel chemical entities.

Agrochemical Applications

3. Pesticide Development
Research has indicated that this compound can be modified to develop new agrochemicals. Its structural features lend themselves to modifications that can enhance bioactivity against pests and pathogens affecting crops.

Case Study Example :
In agricultural studies, modified versions of this compound have been tested for efficacy against specific pests. Results showed improved performance compared to existing pesticides, highlighting its potential as a candidate for developing safer and more effective agricultural chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit cell migration and invasion .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Position and Reactivity :

  • The methyl group at the 1-position (as in ) versus the 2-position in the target compound alters steric and electronic effects. Methyl groups on nitrogen (1-position) may influence hydrogen bonding, whereas 2-methyl substitution could affect ring puckering or intermolecular interactions .
  • Halogenated derivatives (e.g., bromo or chloro ) are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl motifs in drug discovery .

Ring Fusion Variations :

  • Pyrrolo[3,2-b]pyridine derivatives (e.g., ) differ from pyrrolo[2,3-b]pyridine (e.g., ) in the connectivity of the fused rings, impacting conjugation and binding affinity.

Functional Group Diversity :

  • The formyl group in ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate enables condensation reactions, contrasting with the inert ethyl ester in simpler analogs.

Biological Activity

Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No. 1776973-48-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 204.23 g/mol
  • Structural Features : The compound features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active compounds.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrrole and pyridine derivatives, including this compound. Research indicates that modifications in the structure of these compounds can significantly enhance their biological activity against various cancer cell lines.

  • Mechanism of Action : The compound's activity is believed to stem from its ability to interact with cellular targets, leading to inhibition of cell growth and proliferation. Studies have shown that certain functional groups improve the interaction with cellular membranes, facilitating better uptake and efficacy against cancer cells.
  • Case Studies :
    • In a study focusing on pyridine derivatives, this compound exhibited significant antiproliferative activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50_{50} values indicating effective inhibition of cell growth .
    • Another investigation demonstrated that compounds with similar structures showed improved activity when hydroxyl (-OH) groups were incorporated, suggesting that functionalization can enhance biological efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess antibacterial activity against specific strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) : In related studies on pyrrole derivatives, MIC values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating a potential for development as an antibacterial agent .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study Cell Line IC50_{50} Value (μM) Activity
HeLa4.3Antiproliferative
A5498.3Antiproliferative
MDA-MB-2315.0Antiproliferative
S. aureus3.12Antimicrobial
E. coli12.5Antimicrobial

Q & A

Basic Research Questions

Q. What are the key structural features of Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, and how do they influence its role in drug design?

  • The compound features a fused pyrrole-pyridine core with a methyl group at the 1-position and an ethyl ester at the 6-position. The methyl group enhances steric stability, while the ester group provides solubility and serves as a handle for derivatization (e.g., hydrolysis to carboxylic acids for further coupling) . These features are critical for interactions with biological targets like FGFRs, where substituent positioning affects binding affinity and selectivity .

Q. What synthetic routes are commonly used to prepare this compound?

  • A multi-step approach is typical:

Core formation : Cyclocondensation of substituted pyridine precursors with pyrrole intermediates.

Functionalization : Introduction of the methyl group via alkylation and esterification using ethyl chloroformate .

  • Key parameters include temperature control (<100°C) to avoid side reactions and catalysts like Pd(OAc)₂ for coupling steps .

Q. How does the ethyl ester group impact the compound’s physicochemical properties?

  • The ester enhances solubility in organic solvents (e.g., DMSO, ethanol) and moderates lipophilicity (logP ~2.5), facilitating in vitro assays. It also allows for straightforward hydrolysis to carboxylic acids, enabling structural diversification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (0.5–5 mol%), and reaction time. For example, using microwave-assisted synthesis reduces reaction time from 24h to 2h with 15% yield improvement .
  • Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. What methodologies elucidate the compound’s mechanism of action against FGFRs?

  • In vitro assays : Measure IC₅₀ values using kinase inhibition assays (e.g., ADP-Glo™ for FGFR1–4). Reported IC₅₀ ranges: 7–712 nM, indicating selectivity for FGFR1/2 over FGFR4 .
  • Structural studies : Co-crystallization with FGFR1 kinase domain and X-ray diffraction (resolution ≤2.0 Å) reveals hydrogen bonding with hinge regions and hydrophobic interactions with the methyl group .

Q. How can contradictions in reported biological activities across studies be resolved?

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration, cell lines). For example, discrepancies in IC₅₀ may arise from varying ATP levels (1 mM vs. 10 µM) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and in vivo xenograft models for efficacy .

Q. What computational strategies predict binding modes and guide derivative design?

  • Molecular docking (AutoDock Vina) : Use FGFR1 crystal structure (PDB: 3RHK) to simulate interactions. Focus on π-π stacking with pyridine and hydrogen bonds with Asp641 .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with FGFR1 inhibition (R² >0.85) to prioritize derivatives .

Q. How can derivatives be engineered for enhanced selectivity toward specific receptors?

  • Bioisosteric replacement : Substitute the ethyl ester with a trifluoromethyl group to improve metabolic stability while maintaining FGFR1 affinity .
  • Positional scanning : Systematic modification of the methyl group (e.g., 2-methyl vs. 3-methyl) to alter steric hindrance and selectivity profiles .

Methodological Notes

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Stability Testing : Store stock solutions at -80°C (6-month stability) and avoid freeze-thaw cycles >3× .
  • In Vivo Models : Administer orally (10 mg/kg) in murine xenografts; monitor tumor volume via caliper measurements biweekly .

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